Maltose 1-epimerase

Substrate specificity Relative velocity Carbohydrate epimerase

Maltose 1-epimerase (MER; EC 5.1.3.21; CAS 166799-98-0) is a monomeric isomerase enzyme that catalyzes the reversible interconversion of α- and β-anomers of the disaccharide maltose. First purified to homogeneity from Lactobacillus brevis IFO 3345, the enzyme has a molecular mass of approximately 45 kDa by SDS-PAGE and 43 kDa by gel filtration, with an optimum pH range of 6.5–7.0 and a temperature optimum of 40 °C.

Molecular Formula C11H9NO4S
Molecular Weight 0
CAS No. 166799-98-0
Cat. No. B1169698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose 1-epimerase
CAS166799-98-0
SynonymsMaltose 1-epimerase
Molecular FormulaC11H9NO4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltose 1-Epimerase (CAS 166799-98-0) Enzyme Procurement Guide: Technical Baseline for Disaccharide Anomer Interconversion


Maltose 1-epimerase (MER; EC 5.1.3.21; CAS 166799-98-0) is a monomeric isomerase enzyme that catalyzes the reversible interconversion of α- and β-anomers of the disaccharide maltose [1]. First purified to homogeneity from Lactobacillus brevis IFO 3345, the enzyme has a molecular mass of approximately 45 kDa by SDS-PAGE and 43 kDa by gel filtration, with an optimum pH range of 6.5–7.0 and a temperature optimum of 40 °C [2]. Unlike broad-spectrum aldose 1-epimerases (mutarotases, EC 5.1.3.3) that act promiscuously on glucose, galactose, xylose, arabinose, maltose, and lactose [3], maltose 1-epimerase exhibits pronounced substrate preference for maltose over other disaccharides [4]. The enzyme is commercially available as a lyophilized powder (Sigma-Aldrich M0902) with a unit definition of 1 µmol β-maltose converted to α-maltose per minute at 25 °C and pH 7.0 .

Why Aldose 1-Epimerase (Mutarotase) Cannot Substitute for Maltose 1-Epimerase in Maltose-Specific Workflows


Generic substitution of maltose 1-epimerase with aldose 1-epimerase (mutarotase, EC 5.1.3.3) or other carbohydrate epimerases is not viable when the experimental or industrial objective requires selective, high-velocity maltose anomer interconversion. Plant-derived mutarotase exhibits a relative catalytic efficiency for maltose of only 6% compared to D-glucose (set as 100%), and maltose functions primarily as a competitive inhibitor (Ki = 3.1 mM) rather than an efficient substrate [1]. By contrast, maltose 1-epimerase processes β-maltose with a Km of 2.2 mM and a specific activity of 1,710 µmol/min/mg, while converting the structurally related disaccharides α-lactose and β-cellobiose at only 5% and 4% relative velocity, respectively [2][3]. In coupled enzymatic assay systems—particularly those employing maltose phosphorylase, which is strictly specific for α-maltose—the absence of maltose 1-epimerase extends reaction times from approximately 2 minutes to 120 minutes [4]. Commercially, lactobacillus-derived MER (Sigma M0902) is specifically validated for maltose determination and α-amylase clinical assays, whereas generic mutarotase products carry no such application-specific validation .

Quantitative Differentiation Evidence: Maltose 1-Epimerase vs. Closest Analogs and Methodological Alternatives


Disaccharide Substrate Selectivity: Relative Velocity Head-to-Head Comparison (MER vs. Lactose, Cellobiose, Glucose)

In the polarimetric assay system of Shirokane & Suzuki (1995), maltose 1-epimerase from L. brevis IFO 3345 exhibited sharply differentiated relative velocities across disaccharide substrates: β-maltose was set as the reference (100% relative velocity), while α-lactose reached only 5%, β-cellobiose reached only 4%, and β-D-glucose and α-D-glucose reached 27% and 26%, respectively [1][2]. This represents a ≥20-fold discrimination against alternative disaccharides and a ~3.7-fold preference for maltose over glucose. In contrast, plant mutarotase (aldose 1-epimerase, EC 5.1.3.3) processes maltose at merely 6% of its activity toward D-glucose, with maltose acting as a competitive inhibitor (Ki = 3.1 mM) [3].

Substrate specificity Relative velocity Carbohydrate epimerase Maltose anomer

Kinetic Efficiency for β-Maltose: Michaelis Constant and Specific Activity Comparison with Aldose 1-Epimerase on Maltose

Maltose 1-epimerase displays a Km of 2.2 mM for β-maltose with a specific activity of 1,710 µmol/min/mg under optimal conditions (pH 6.5–7.0, 40 °C) [1]. These kinetic parameters reflect high catalytic turnover on its cognate substrate. The closest functional analog, plant aldose 1-epimerase (mutarotase), not only exhibits poor catalytic efficiency on maltose (6% relative to glucose) but is competitively inhibited by maltose with a Ki of 3.1 mM—a value comparable to MER's Km, indicating that mutarotase binds maltose at the active site but fails to efficiently turn it over [2]. No alternative enzyme in EC 5.1.3.x has been reported with comparable Km and specific activity specifically for maltose epimerization.

Enzyme kinetics Km value Specific activity Mutarotase comparison

Coupled Enzymatic Assay Acceleration: 60-Fold Reduction in Maltose Determination Time with MER

In the four-enzyme NADPH-linked spectrophotometric assay for maltose determination described by Shirokane et al. (2000), the inclusion of maltose 1-epimerase reduced the total reaction time from approximately 120 minutes to approximately 2 minutes [1][2]. The baseline comparator—maltose phosphorylase alone—requires ~120 minutes because of its strict α-anomer specificity; in a commercial maltose sample containing roughly equal proportions of α- and β-anomers, only the α fraction is immediately available for phosphorolysis. MER rapidly converts β-maltose to α-maltose, enabling complete substrate utilization [3]. The MER-coupled assay achieved a standard curve linear up to 1.5 µmol/mL, within-run CV < 2.0%, between-run CV < 3.0%, and a correlation of r = 0.997 with the reference HPLC method [1].

Enzymatic assay Maltose determination Reaction time Maltose phosphorylase coupling

Maltose Anomer Discrimination Capability Absent in Plant and Mammalian Epimerase Sources

Weise et al. (2005) demonstrated that plant extracts could not substitute for maltose 1-epimerase in their four-enzyme system designed to distinguish α-maltose from β-maltose, confirming the absence of detectable maltose epimerase activity in plant tissues under the experimental conditions used [1]. This finding enabled the first direct demonstration that β-maltose is the metabolically active anomer exported from chloroplasts during nocturnal transitory starch degradation, with a subcellular concentration gradient of 278 µM between chloroplast and cytosol [2]. The commercial maltose 1-epimerase preparation (Sigma M0902) was an essential, non-substitutable reagent in this experimental design because neither endogenous plant enzymes nor heterologous mutarotase preparations could provide the requisite specificity for maltose anomer discrimination .

Anomer discrimination α-maltose β-maltose Starch degradation Plant metabolism

Patent-Documented Specificity: No Cross-Reactivity with Cellobiose or Lactose

Japanese Patent JP3190537B2 (Kikkoman Corporation, filed 1995) describes a maltose 1-epimerase production method yielding an enzyme that "specifically reacts with maltose substantially without reacting with cellobiose and lactose" . The patent further specifies an optimum pH range of 5.5–7.5 and a molecular weight of approximately 43,000 Da by gel filtration . This patent-documented lack of cross-reactivity with cellobiose and lactose is consistent with the relative velocity data (4% and 5%, respectively) from the primary characterization paper [1] and provides industrial-grade validation of the enzyme's selectivity profile. A companion patent application (JPH08168398) explicitly claims the use of maltose 1-epimerase in reagent formulations for sensory testing and diabetes diagnostics [2].

Patent Cross-reactivity Cellobiose Lactose Diagnostic reagent

Evidence-Backed Application Scenarios Where Maltose 1-Epimerase (CAS 166799-98-0) Provides Quantifiable Procurement Rationale


Clinical Chemistry: Rapid Enzymatic α-Amylase Activity Determination in Serum and Urine

In the saccharogenic method for α-amylase determination, maltose liberated from starch by α-amylase must be quantified. Maltose 1-epimerase is an essential coupling enzyme in the four-enzyme NADPH-linked assay that achieves maltose quantification within ~2 minutes, compared to ~120 minutes with maltose phosphorylase alone [1]. The assay delivers within-run precision CV < 2.0% and between-run precision CV < 3.0%, with a correlation of r = 0.997 against HPLC reference methods [1]. Sigma-Aldrich M0902 is specifically validated for this clinical application , and the Kikkoman patent JPH08168398 explicitly claims MER-containing reagents for diabetes testing [2].

Plant Starch Metabolism Research: Anomer-Specific Quantification of α- and β-Maltose

MER is an irreplaceable reagent for distinguishing α- from β-maltose in plant metabolite extracts. As demonstrated by Weise et al. (2005), plant extracts contain no detectable maltose epimerase activity and cannot substitute for MER in coupled enzymatic assays [1]. Using MER, researchers established that β-maltose is the metabolically active anomer exported from chloroplasts with a measured subcellular gradient of 278 µM . The strict α-anomer specificity of maltose phosphorylase, combined with MER's ability to rapidly convert β-maltose to α-maltose, enables sequential quantification of both anomers from a single sample [2].

Food and Beverage Industry: Maltose-Specific Quantification in Complex Sugar Mixtures

In starch hydrolysates, maltose syrups, and fermented food products, maltose coexists with glucose, lactose, cellobiose, and other oligosaccharides. Maltose 1-epimerase's substrate selectivity—exhibiting only 4–5% relative activity on lactose and cellobiose compared to maltose [1]—enables maltose-specific quantification without interference from structurally related disaccharides. The Shirokane et al. (2000) assay demonstrated no significant interference from mono- and disaccharides, with a linear quantification range up to 1.5 µmol/mL . The patent-documented absence of cross-reactivity with cellobiose and lactose [2] further supports deployment in quality control workflows for maltose-containing products.

Diagnostic Kit Manufacturing: Validated Coupling Enzyme for Maltose Phosphorylase-Based Detection Systems

Commercial diagnostic kits for α-amylase and maltose determination rely on maltose phosphorylase, which is strictly specific for α-maltose. Without MER, only the α-anomer fraction (~50% of total maltose in equilibrium mixtures) is detectable, leading to incomplete or slow reactions. The inclusion of MER enables complete substrate utilization within ~2 minutes [1], a 60-fold acceleration that is critical for automated clinical analyzers. Sigma-Aldrich M0902 provides a standardized unit definition (1 U = 1 µmol β-maltose converted per minute at 25 °C, pH 7.0 ), enabling precise reagent formulation. The Japanese patent JP3190537B2 further validates industrial-scale production from multiple bacterial strains [2].

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